2-Isopropoxy-5-methanesulfonyl-phenylamine
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Overview
Description
2-Isopropoxy-5-methanesulfonyl-phenylamine: is an organic compound with the molecular formula C10H15NO3S It contains a phenylamine core substituted with an isopropoxy group and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropoxy-5-methanesulfonyl-phenylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration: of a suitable aromatic precursor to introduce a nitro group.
Reduction: of the nitro group to form the corresponding amine.
Substitution: reactions to introduce the isopropoxy and methanesulfonyl groups.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-Isopropoxy-5-methanesulfonyl-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The isopropoxy and methanesulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.
Scientific Research Applications
2-Isopropoxy-5-methanesulfonyl-phenylamine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Isopropoxy-5-methanesulfonyl-phenylamine involves its interaction with specific molecular targets. The isopropoxy and methanesulfonyl groups can influence the compound’s reactivity and binding affinity to these targets. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Isopropoxy-5-methylsulfonyl-phenylamine: Similar structure but with a methylsulfonyl group instead of methanesulfonyl.
2-Isopropoxy-5-chlorosulfonyl-phenylamine: Contains a chlorosulfonyl group instead of methanesulfonyl.
2-Isopropoxy-5-nitrophenylamine: Contains a nitro group instead of methanesulfonyl.
Uniqueness
2-Isopropoxy-5-methanesulfonyl-phenylamine is unique due to the specific combination of its functional groups, which can impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
IUPAC Name |
5-methylsulfonyl-2-propan-2-yloxyaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-7(2)14-10-5-4-8(6-9(10)11)15(3,12)13/h4-7H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZROFLXPVNWMGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)S(=O)(=O)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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